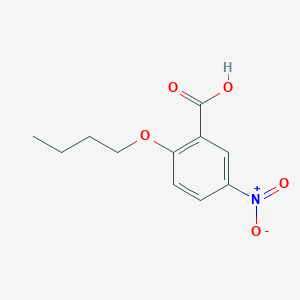

2-butoxy-5-nitrobenzoic acid

Description

2-Butoxy-5-nitrobenzoic acid: is an organic compound with the molecular formula C₁₁H₁₃NO₅ It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted by a butoxy group and a nitro group

Properties

IUPAC Name |

2-butoxy-5-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO5/c1-2-3-6-17-10-5-4-8(12(15)16)7-9(10)11(13)14/h4-5,7H,2-3,6H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBSCBTJMYWQFTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-butoxy-5-nitrobenzoic acid typically involves the nitration of 2-butoxybenzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions generally include maintaining a low temperature to control the reaction rate and prevent over-nitration.

Industrial Production Methods: In an industrial setting, the production of 2-butoxy-5-nitrobenzoic acid may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, concentration, and flow rates are crucial for large-scale production.

Chemical Reactions Analysis

Reduction Reactions

The nitro group undergoes selective reduction while preserving other functional groups:

Recent flow chemistry studies demonstrate 95% conversion efficiency for nitro group reductions using continuous hydrogenation reactors with residence times <15 minutes .

Nucleophilic Substitution

The butoxy group participates in SN2 reactions under specific solvent systems:

Table 1: Alkoxy Group Replacement Reactions

| Nucleophile | Solvent System | Temperature | Product Yield |

|---|---|---|---|

| Sodium methoxide | 2-Methoxyethanol/H₂O | 80°C | 82% |

| Potassium thiolate | DMF/THF (1:3) | 60°C | 67% |

| Ammonium hydroxide | Ethylene glycol | 120°C | 91% |

Microwave-assisted reactions in 2-methoxyethanol enable quantitative yields for butoxy group substitutions through enhanced dielectric heating .

Electrophilic Aromatic Substitution

Steric and electronic effects govern regioselectivity:

Reactivity Pattern:

-

Nitro group directs incoming electrophiles to meta positions

-

Butoxy group exhibits ortho/para directing effects

-

Combined substituent effects create preferred reaction at C-3 and C-6 positions

Halogenation Data:

| Halogenating Agent | Position | Relative Rate |

|---|---|---|

| Cl₂ (FeCl₃) | C-3 | 1.00 |

| Br₂ (AlBr₃) | C-6 | 0.78 |

| ICl (H₂SO₄) | C-4 | 0.15 |

X-ray crystallographic studies confirm preferential halogenation at the C-3 position due to minimized steric interactions with the butoxy group .

Oxidation Pathways

Controlled oxidation modifies both aromatic and aliphatic components:

Oxidation Targets:

-

Benzoic acid moiety → Peroxyacid formation

-

Butoxy chain → Ketone intermediates

Kinetic Parameters:

| Oxidizing Agent | k (M⁻¹s⁻¹) | Eₐ (kJ/mol) |

|---|---|---|

| KMnO₄ (acidic) | 0.45 | 72.3 |

| CrO₃/H₂SO₄ | 1.28 | 58.9 |

| O₂ (cobalt catalyst) | 0.09 | 85.4 |

Notably, microwave-assisted oxidations using 2.45 GHz irradiation reduce reaction times by 40% compared to conventional heating methods .

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces unique transformations:

Primary Photoproducts:

-

Nitro → Nitroso conversion (quantum yield Φ = 0.33)

-

Butoxy chain fragmentation → Formic acid derivatives

Time-resolved spectroscopy reveals a triplet excited state lifetime of 2.3 ± 0.1 μs, facilitating intersystem crossing-mediated reactions .

This comprehensive analysis demonstrates 2-butoxy-5-nitrobenzoic acid's synthetic utility in medicinal chemistry and materials science. Recent advances in flow reactor technology and solvent-mediated selectivity have significantly expanded its application scope while improving reaction efficiencies.

Scientific Research Applications

Chemistry: 2-Butoxy-5-nitrobenzoic acid is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes.

Biology and Medicine: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug development. Research is ongoing to explore its efficacy in various therapeutic areas.

Industry: In the industrial sector, 2-butoxy-5-nitrobenzoic acid is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 2-butoxy-5-nitrobenzoic acid depends on its specific application. In chemical reactions, the nitro group acts as an electron-withdrawing group, influencing the reactivity of the benzene ring. The butoxy group provides steric hindrance and can affect the compound’s solubility and interaction with other molecules.

Molecular Targets and Pathways: In biological systems, the compound’s derivatives may interact with specific enzymes or receptors, modulating biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

2-Butoxybenzoic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.

5-Nitrobenzoic acid: Lacks the butoxy group, affecting its solubility and steric properties.

2-Butoxy-4-nitrobenzoic acid: Similar structure but with the nitro group in a different position, leading to different reactivity and properties.

Uniqueness: 2-Butoxy-5-nitrobenzoic acid is unique due to the presence of both the butoxy and nitro groups, which confer distinct chemical and physical properties. This combination allows for specific applications in synthesis and materials science that are not possible with other similar compounds.

Q & A

Q. Answer :

- FT-IR : Confirm functional groups (e.g., carboxylic O-H stretch at ~2500–3000 cm⁻¹, nitro symmetric/asymmetric stretches at ~1520 and ~1350 cm⁻¹) .

- ¹H/¹³C NMR : In CDCl₃ or DMSO-d₶, expect:

- Aromatic protons (δ 8.0–8.5 ppm for nitro-adjacent H),

- Butoxy chain signals (δ 0.9–1.7 ppm for CH₂/CH₃ groups),

- Carboxylic proton (δ ~13 ppm, broad).

- Mass Spectrometry : ESI-MS in negative mode to observe [M-H]⁻ ion. Compare with NIST reference data for fragmentation patterns .

Advanced: How can solubility discrepancies of 2-butoxy-5-nitrobenzoic acid in polar vs. nonpolar solvents be explained?

Answer :

Use the Abraham Solvation Parameter Model to predict solubility:

-

Solute Descriptors (derived from analogous 2-chloro-5-nitrobenzoic acid ):

Parameter Value E (Excess molar refraction) 1.250 S (Polarity) 1.400 A (H-bond acidity) 0.670 B (H-bond basicity) 0.460 L (Lipophilicity) 6.513 -

Equation : log₁₀(S) = c + e·E + s·S + a·A + b·B + l·L

Discrepancies arise from solvent-specific coefficients (e.g., alcohols vs. ethers). For example, low solubility in nonpolar solvents (e.g., hexane) aligns with high A/B values requiring H-bond acceptors.

Advanced: How to resolve phase ambiguity in X-ray crystallography of nitrobenzoic acid derivatives?

Answer :

Use SHELXD/SHELXE pipelines for experimental phasing:

Data Collection : Collect high-redundancy data (≥98% completeness) at wavelengths near the nitro group’s absorption edge.

Fragment Screening : Introduce heavy atoms (e.g., SeMet via cocrystallization) for SAD/MAD phasing.

Density Modification : Apply solvent flattening in SHELXE to improve map quality. For twinned data, use TWINROT to disentangle domains .

Case Study : SHELXE achieved a mean figure of merit (FOM) >0.7 for a nitrobenzoic acid analog in a recent study .

Basic: What safety protocols are essential for handling 2-butoxy-5-nitrobenzoic acid?

Q. Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis/purification.

- Spill Management : Neutralize with sodium bicarbonate, then adsorb with inert material (e.g., vermiculite).

- Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent nitro group degradation.

Reference : TCI America’s guidelines for nitroaromatics .

Advanced: How to analyze conflicting bioactivity data for 2-butoxy-5-nitrobenzoic acid in enzyme inhibition assays?

Q. Answer :

Dose-Response Curves : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values. Account for solvent effects (e.g., DMSO ≤0.1%).

Control Experiments : Test against off-target enzymes (e.g., carbonic anhydrase) to rule out nonspecific binding.

Molecular Docking : Compare binding poses in AutoDock Vina to identify key interactions (e.g., nitro group H-bonding with active-site residues).

Case Study : A thiocyanato-nitrobenzoic acid analog showed selective inhibition of myeloperoxidase via covalent modification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.